Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride

Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]pyrrol-1(2H)-one hydrochloride (CAS 2007920-29-6) is a synthetic, bicyclic heterocycle featuring two fluorine atoms at the 3a and 6a bridgehead positions. It belongs to the hexahydropyrrolo[3,4-c]pyrrol-1-one class, a scaffold explored in medicinal chemistry for CCR5 antagonism and other biological activities.

Molecular Formula C6H9ClF2N2O
Molecular Weight 198.6
CAS No. 2007920-29-6
Cat. No. B2714039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride
CAS2007920-29-6
Molecular FormulaC6H9ClF2N2O
Molecular Weight198.6
Structural Identifiers
SMILESC1C2(CNC(=O)C2(CN1)F)F.Cl
InChIInChI=1S/C6H8F2N2O.ClH/c7-5-1-9-3-6(5,8)4(11)10-2-5;/h9H,1-3H2,(H,10,11);1H/t5-,6+;/m0./s1
InChIKeyOZHKDLXIGHRCPA-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride: Core Structural and Physicochemical Profile for Procurement


Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]pyrrol-1(2H)-one hydrochloride (CAS 2007920-29-6) is a synthetic, bicyclic heterocycle featuring two fluorine atoms at the 3a and 6a bridgehead positions . It belongs to the hexahydropyrrolo[3,4-c]pyrrol-1-one class, a scaffold explored in medicinal chemistry for CCR5 antagonism and other biological activities [1]. With a molecular formula of C6H9ClF2N2O and a molecular weight of 198.60 g/mol, this hydrochloride salt is supplied as a research chemical building block at a certified purity of 98% .

Fluorinated scaffold 3a,6a-difluoro hexahydropyrrolopyrrolone core for SAR studies
CCR5 antagonist series Reported in published lead optimization campaigns
High-purity building block 98% hydrochloride salt supports reproducible synthesis

Why Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride Cannot Be Directly Replaced by Non-Fluorinated Analogs


Substituting this compound with its non-fluorinated analog, cis-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride (CAS 866319-08-6), is not scientifically equivalent. The introduction of two fluorine atoms at the 3a and 6a positions fundamentally alters the molecule's physicochemical properties: it increases the molecular weight from 126.16 to 198.60 g/mol, dramatically raises lipophilicity (evidenced by a shift from a predicted LogP of -0.4422 for the difluoro compound to a more polar profile for the non-fluorinated scaffold), and reduces the number of hydrogen bond donors and acceptors in the non-fluorinated core . In lead optimization campaigns for targets like CCR5, such fluorine substitutions are a well-validated strategy to enhance metabolic stability and modulate target binding, meaning the biological profile of the parent scaffold cannot be extrapolated to the difluoro variant [1].

Target Cis-3A,6A-difluoro HCl
Substitute Non-fluorinated analog (CAS 866319-08-6)
Fluorination substantially alters MW, lipophilicity, and H-bond capacity; SAR and physicochemical properties may not transfer.
Target Hydrochloride salt
Substitute Free base (CAS 1932083-42-5)
Salt form mismatch changes MW and may require neutralization steps, introducing stoichiometric uncertainty and side reactions.

Quantitative Differentiation Evidence for Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride


Molecular Weight and Formula Differentiation from Non-Fluorinated Core Scaffold

The target compound possesses a molecular weight of 198.60 g/mol (C6H9ClF2N2O), which is 72.44 g/mol heavier than its closest non-fluorinated analog, cis-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride (126.16 g/mol, C6H10N2O) . This difference is attributed to the replacement of two hydrogen atoms with fluorine atoms and the associated hydrochloride salt stoichiometry.

MW Differentiation
Data to verify
Target: 198.60 g/mol
Analog: 126.16 g/mol
Δ +72.44 g/mol (57.4%)
Confirms difluoro substitution; prevents procurement of underivatized scaffold.
Standard MW calculation from molecular formula.
Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship

Lipophilicity Shift (LogP) Driven by Bridgehead Fluorination

The predicted partition coefficient (LogP) for the target compound is -0.4422 . While a directly measured LogP for the non-fluorinated analog is not available in the same system, the non-fluorinated scaffold has a predicted pKa of 16.06 and a molecular formula reflecting two additional hydrogen bond donors relative to the difluoro form, indicating a significantly more polar character . In the context of the hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonist series, strategic fluorination was demonstrated to improve pharmacokinetic properties, supporting the role of fluorination in modulating lipophilicity and permeability [1].

Lipophilicity (LogP)
Class-level
Predicted LogP: −0.4422
Non-fluorinated more polar (pKa 16.06)
Fluorination shifts lipophilicity; critical for permeability and SAR coherence.
In silico prediction; class-level inference from CCR5 series.
Drug Design ADME Optimization Physicochemical Profiling

Purity Specification and Salt Form Consistency for Reproducible Synthesis

The target compound is supplied as the hydrochloride salt with a certified purity of 98% . The free base analog, (3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 1932083-42-5), has a molecular weight of 162.14 g/mol and lacks the hydrochloride counterion . Using the free base instead of the hydrochloride salt would result in a 36.46 g/mol discrepancy in molecular weight and would require additional neutralization steps in synthetic protocols.

Salt Form & Purity
Specification review
HCl salt, MW 198.60
Certified purity 98%
Free base: MW 162.14 (unspecified purity)
Defined salt form and high purity ensure stoichiometric reproducibility in synthesis.
Vendor specification; free base lacks counterion.
Chemical Procurement Synthetic Chemistry Quality Control

Topological Polar Surface Area and Hydrogen Bonding Profile

The target compound has a topological polar surface area (TPSA) of 41.13 Ų and 2 hydrogen bond donors and 2 hydrogen bond acceptors . In contrast, the non-fluorinated analog (CAS 866319-08-6) has a molecular formula of C6H10N2O, suggesting a different hydrogen bonding capacity due to the absence of electronegative fluorine atoms that can act as weak hydrogen bond acceptors . This shift in the H-bond profile can alter target binding kinetics and solvation free energy in biological systems.

TPSA & H-Bond Profile
Data to verify
TPSA: 41.13 Ų
H-Donors: 2, H-Acceptors: 2
Fluorinated scaffold alters H-bond capacity vs parent; impacts oral bioavailability predictions.
In silico prediction; comparator profile not quantified.
Medicinal Chemistry Drug-likeness Computational Chemistry

Recommended Procurement and Application Scenarios for Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride


Fluorinated Fragment Library Design for CCR5 Antagonist Lead Optimization

The difluoro substitution at the 3a and 6a bridgehead positions directly mirrors structural motifs explored in a published series of hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists, where fluorination was used to improve pharmacokinetic properties [1]. This compound serves as a precise, high-purity (98%) building block for generating focused fragment libraries aimed at probing fluorine-mediated binding interactions within the CCR5 allosteric pocket.

Synthesis of Fluorine-18 Radioligands for PET Imaging

The presence of two fluorine atoms in a constrained bicyclic scaffold makes this compound a candidate precursor for isotopic labeling strategies. Its lipophilicity (LogP -0.4422) and moderate TPSA (41.13 Ų) suggest it could yield brain-penetrant radioligands after further derivatization, provided the fluorine atoms are amenable to isotopic exchange or are incorporated into the final ligand structure .

Physicochemical Benchmarking in Matched Molecular Pair Analysis

Owing to its quantifiable differentiation from the non-fluorinated analog (MW increase of 57.4%, LogP shift), this compound is ideally suited as the 'fluorinated half' of a matched molecular pair for internal ADME screening cascades. It allows researchers to isolate the impact of bridgehead fluorination on solubility, permeability, and metabolic stability without altering the core scaffold .

Application
Selection Property
Validation Focus
CCR5 antagonist fragment libraries
3a,6a-difluoro scaffold matching reported series
Fluorine-mediated binding modulation in CCR5 allosteric pocket
PET radioligand precursor
Dually fluorinated constrained bicyclic core
Isotopic labeling feasibility and brain penetration potential
Matched molecular pair ADME benchmarking
Quantifiable physicochemical shift vs non-fluorinated scaffold
Isolate fluorination impact on solubility, permeability, stability
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